molecular formula C6H9NO B6596834 5-(propan-2-yl)-1,3-oxazole CAS No. 32999-01-2

5-(propan-2-yl)-1,3-oxazole

Cat. No. B6596834
CAS RN: 32999-01-2
M. Wt: 111.14 g/mol
InChI Key: FGBZKVZPZYYCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Propan-2-yl)-1,3-oxazole, also known as 5-propyl-1,3-oxazole, is an organic compound with a molecular formula of C5H8NO. This compound is an oxazole, which is an organic heterocyclic compound composed of a five-membered ring with two nitrogen atoms and three carbon atoms. It is a colorless liquid at room temperature and is insoluble in water. 5-(Propan-2-yl)-1,3-oxazole has a variety of applications in the scientific and industrial fields, including synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1,3-oxazole is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as acyl-CoA synthetase. This enzyme is involved in the formation of fatty acids, and the inhibition of this enzyme by 5-(propan-2-yl)-1,3-oxazole may lead to a decrease in the production of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(propan-2-yl)-1,3-oxazole are not fully understood. However, it is believed that the compound may have anti-inflammatory and antidepressant effects. In addition, 5-(propan-2-yl)-1,3-oxazole may also have an effect on the metabolism of certain drugs and compounds, such as the antidepressant drug fluoxetine.

Advantages and Limitations for Lab Experiments

The use of 5-(propan-2-yl)-1,3-oxazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. In addition, it has a variety of applications in the study of biochemical and physiological processes. However, there are also some limitations to the use of 5-(propan-2-yl)-1,3-oxazole in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments using the compound.

Future Directions

There are a variety of potential future directions for research involving 5-(propan-2-yl)-1,3-oxazole. One potential direction is to further study the mechanism of action of the compound and to determine the precise biochemical and physiological effects of the compound. Another potential direction is to develop new synthetic methods for the production of the compound. In addition, further research could be done to determine the potential applications of the compound in the pharmaceutical and industrial fields. Finally, further research could be done to determine the potential toxicity of the compound and to develop methods for safely handling and storing the compound.

Synthesis Methods

5-(Propan-2-yl)-1,3-oxazole can be synthesized in a variety of ways. One method involves the reaction of ethyl oxalate with propan-2-ol in the presence of a base, such as sodium hydroxide. This reaction produces ethyl propanoate and 5-(propan-2-yl)-1,3-oxazole. Another method involves the reaction of 1,3-dichloro-2-propanol with sodium hydroxide, which produces 5-(propan-2-yl)-1,3-oxazole and sodium chloride.

Scientific Research Applications

5-(Propan-2-yl)-1,3-oxazole has been used in a variety of research applications. It has been used to study the mechanism of action of certain enzymes, such as the enzyme acyl-CoA synthetase, which is involved in the formation of fatty acids. 5-(Propan-2-yl)-1,3-oxazole has also been used to study the biochemical and physiological effects of certain drugs and compounds, such as the antidepressant drug fluoxetine. In addition, 5-(propan-2-yl)-1,3-oxazole has been used in the synthesis of pharmaceuticals and other compounds, such as the anti-inflammatory drug etodolac.

properties

IUPAC Name

5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBZKVZPZYYCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313142
Record name 5-(1-Methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methylethyl)-oxazole

CAS RN

32999-01-2
Record name 5-(1-Methylethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32999-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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